molecular formula C14H10Cl6O B14299308 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 114646-83-2

1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene

Katalognummer: B14299308
CAS-Nummer: 114646-83-2
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: OXTRYWQSTNQAIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene is a complex organic compound known for its unique structure and chemical properties. This compound belongs to the class of bicyclic compounds and is characterized by the presence of multiple chlorine atoms and a phenoxymethyl group attached to the bicyclo[2.2.1]hept-2-ene framework.

Vorbereitungsmethoden

The synthesis of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene involves several steps, including the chlorination of the bicyclic framework and the introduction of the phenoxymethyl group. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes and the use of specialized equipment to handle the reactive intermediates.

Analyse Chemischer Reaktionen

1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: It is studied for its potential biological activities, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorine-containing compounds have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the phenoxymethyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:

    1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a tetrabromophenyl group instead of a phenoxymethyl group, leading to different chemical properties and reactivity.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: This compound contains carboxylic acid groups, which significantly alter its chemical behavior compared to the phenoxymethyl derivative.

These comparisons highlight the uniqueness of 1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[22

Eigenschaften

CAS-Nummer

114646-83-2

Molekularformel

C14H10Cl6O

Molekulargewicht

406.9 g/mol

IUPAC-Name

1,2,3,4,7,7-hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C14H10Cl6O/c15-10-11(16)13(18)8(6-12(10,17)14(13,19)20)7-21-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI-Schlüssel

OXTRYWQSTNQAIF-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)COC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.